7H-Dibenz(DE,H)anthracen-7-one

Description

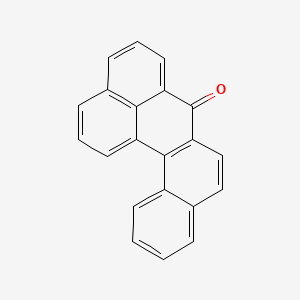

Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O/c22-21-17-10-4-7-14-6-3-9-16(19(14)17)20-15-8-2-1-5-13(15)11-12-18(20)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQYORXOISCXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C(=CC=C5)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209690 | |

| Record name | 7H-Dibenz(de,h)anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60848-01-3 | |

| Record name | 7H-Dibenz(de,h)anthracen-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060848013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenz(de,h)anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-DIBENZ(A,K)ANTHRACEN-7-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7h Dibenz De,h Anthracen 7 One and Analogous Polycyclic Ketones

Classical Approaches in Dibenzanthrone (B1683561) Synthesis

Classical methodologies for constructing the dibenzanthrone framework have historically relied on harsh reaction conditions, often employing strong acids and high temperatures. These methods, while foundational, sometimes suffer from limitations in scope and functional group tolerance.

Glycerol (B35011) Condensation Reactions from Anthracene-derived Precursors

A significant classical route to benzanthrones involves the condensation of anthraquinone (B42736) or its derivatives with glycerol in the presence of a strong acid, typically sulfuric acid. This reaction, known as the Bally-Scholl synthesis, is a cornerstone in the formation of the benzanthrone (B145504) core. The process is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition to the anthraquinone nucleus, followed by cyclization and oxidation to yield the benzanthrone structure. While effective for the synthesis of the parent benzanthrone, the extension of this methodology to more complex dibenzanthrones can be challenging due to issues of regioselectivity and the potential for undesired side reactions under the strongly acidic and oxidative conditions.

Decarboxylation Pathways to 7H-Dibenz[a,kl]anthracen-7-one

The synthesis of polycyclic ketones through the decarboxylation of corresponding carboxylic acids represents a plausible, though less commonly documented, pathway for specific isomers like 7H-Dibenz[a,kl]anthracen-7-one. This approach would conceptually involve the synthesis of a suitable precursor, such as a dibenz[a,kl]anthracene-1-carboxylic acid, followed by a decarboxylation step.

The decarboxylation of aromatic carboxylic acids can be notoriously difficult, often requiring harsh thermal conditions or the use of metal catalysts. Copper-catalyzed decarboxylation has emerged as a viable method for a range of aromatic carboxylic acids. The mechanism is thought to involve the formation of a copper(I) carboxylate, which then undergoes decarboxylation to form an arylcopper intermediate, followed by protonolysis to yield the decarboxylated aromatic compound.

| Catalyst System | Temperature (°C) | Reaction Time | Scope |

| Copper(I) oxide / 1,10-phenanthroline | 170-220 | 12-24 h | Broad, including deactivated aromatic carboxylic acids |

| Silver Carbonate / Acetic Acid | 120-150 | 4-12 h | Effective for various heteroaromatic carboxylic acids |

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of polycyclic ketones. This reaction involves the cyclization of an aromatic compound bearing a carboxylic acid or acyl chloride side chain in the presence of a Lewis acid or a strong protic acid. The electrophilic acylium ion generated in situ attacks the aromatic ring, leading to the formation of a new ring and a ketone functionality.

For the synthesis of dibenzanthrones, this strategy would typically involve a precursor such as a suitably substituted naphthalene (B1677914) or phenanthrene (B1679779) derivative with a pendant benzoyl or naphthoyl group. The choice of acid catalyst is crucial and can influence the regioselectivity and yield of the cyclization.

| Catalyst | Conditions | Application |

| Aluminum Chloride (AlCl₃) | Anhydrous, often in an inert solvent | Standard for acylation with acyl chlorides |

| Polyphosphoric Acid (PPA) | High temperature (100-200 °C) | Useful for cyclization of carboxylic acids |

| Sulfuric Acid (H₂SO₄) | Concentrated, often at elevated temperatures | A strong protic acid catalyst for intramolecular cyclizations |

This method offers a more controlled approach to the construction of the dibenzanthrone skeleton compared to condensation reactions, with the final structure being dictated by the constitution of the starting material.

Contemporary Synthetic Innovations for Functionalized Dibenzanthronones

Modern synthetic chemistry has introduced more sophisticated and milder methods for the construction of complex aromatic systems, including functionalized dibenzanthrones. These techniques often employ transition metal catalysis to achieve high efficiency and selectivity.

Palladium-Catalyzed Cyclizations in Aryl Ketone Formation

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and its application in the synthesis of aryl ketones and polycyclic aromatic compounds is well-established. Intramolecular palladium-catalyzed cyclizations offer a versatile route to dibenzanthrones from appropriately designed precursors.

One such approach involves the palladium-catalyzed carbonylative cyclization of a biaryl precursor bearing a suitable leaving group (e.g., a halide or triflate) and a nucleophilic carbon center. This reaction introduces the ketone functionality while simultaneously forming the new ring. Another strategy is the intramolecular C-H activation/cyclization, where a palladium catalyst facilitates the direct coupling of an aryl C-H bond with a tethered ketone or a group that can be converted to a ketone.

These methods generally proceed under milder conditions than classical approaches and exhibit a broader tolerance for various functional groups, allowing for the synthesis of more complex and functionalized dibenzanthrone derivatives.

Advanced Cross-Coupling Methodologies for Aromatic Diversification

The functionalization of the dibenzanthrone core to introduce a variety of substituents is crucial for tuning its electronic and photophysical properties. Advanced cross-coupling reactions, particularly those catalyzed by palladium, are instrumental in achieving this diversification.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties onto the aromatic skeleton. For instance, a bromo-substituted benzanthrone can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield an alkynyl-functionalized benzanthrone.

A representative procedure for the Sonogashira coupling on a benzanthrone derivative is the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. This reaction is carried out using a palladium catalyst, such as palladium(II) chloride, a phosphine (B1218219) ligand, and a copper(I) co-catalyst in a suitable solvent with a base.

Suzuki Coupling: The Suzuki-Miyaura coupling is another powerful tool for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate. This reaction can be employed to introduce aryl or vinyl substituents onto the dibenzanthrone framework. A halogenated dibenzanthrone can be coupled with a variety of boronic acids or esters to generate a diverse library of derivatives.

| Coupling Reaction | Catalyst System | Substrates | Product |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Bromo-dibenzanthrone, Terminal Alkyne | Alkynyl-dibenzanthrone |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Halo-dibenzanthrone, Arylboronic Acid | Aryl-dibenzanthrone |

These modern cross-coupling methodologies provide a modular and highly efficient approach to the synthesis of functionalized dibenzanthrones, enabling the systematic modification of their structures for various applications.

Sonogashira Coupling for Ethynyl-Substituted Derivatives

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction has been successfully applied to the synthesis of ethynyl-substituted derivatives of polycyclic aromatic ketones, which are valuable intermediates for the construction of more complex molecular architectures and for applications in materials science.

A notable example is the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, a close analog of 7H-Dibenz[de,h]anthracen-7-one. This synthesis was achieved via a Sonogashira coupling reaction between 3-bromobenzanthrone (B182157) and phenylacetylene. The reaction was carried out in N,N-dimethylformamide (DMF) at 80°C, utilizing a palladium catalyst system. Specifically, 10 mol % of palladium(II) chloride (PdCl2) was used as the pre-catalyst, with 20 mol % of triphenylphosphine (B44618) (PPh3) as the ligand and 10 mol % of copper(I) iodide (CuI) as the co-catalyst. Triethylamine (B128534) (Et3N) was employed as the base. This method provided the desired product in good yield and demonstrates the utility of the Sonogashira coupling for the alkynylation of these complex aromatic systems.

The general applicability of the Sonogashira coupling for the synthesis of various aryl alkynes is well-established, and the reaction conditions can be tailored for different substrates.

Table 1: Reaction Conditions for the Synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one via Sonogashira Coupling

| Parameter | Condition |

| Aryl Halide | 3-Bromobenzanthrone |

| Alkyne | Phenylacetylene |

| Catalyst | 10 mol % PdCl2 |

| Ligand | 20 mol % PPh3 |

| Co-catalyst | 10 mol % CuI |

| Base | Triethylamine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C |

Nucleophilic Aromatic Substitution for Heteroatom Incorporation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of heteroatoms, such as nitrogen, oxygen, and sulfur, onto an aromatic ring. In the context of polycyclic aromatic ketones, this reaction is particularly useful for modifying their electronic properties and for introducing functional groups that can participate in further chemical transformations. The SNAr mechanism typically requires an electron-deficient aromatic ring and a strong nucleophile.

The synthesis of heteroatom-substituted benzanthrone derivatives has been successfully achieved using this methodology. For instance, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was synthesized by the nucleophilic substitution of the bromine atom in 3-bromobenzanthrone with 1-(2-phenylethyl)piperazine. The reaction was carried out by heating a mixture of 3-bromobenzanthrone and 1-(2-phenylethyl)piperazine in triethylamine at reflux for 5-6 hours. The product was obtained in a 65% yield after purification by column chromatography. This example highlights the feasibility of introducing complex amine functionalities onto the benzanthrone core through a direct SNAr reaction.

The efficiency of SNAr reactions is highly dependent on the nature of the electron-withdrawing groups on the aromatic ring and the reaction conditions. In some cases, the reaction can proceed under mild conditions, while in others, elevated temperatures and strong bases may be required.

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize side reactions, and ensure the desired stereochemical outcome. For the synthesis of 7H-Dibenz[de,h]anthracen-7-one and its analogs, the optimization of both Sonogashira coupling and nucleophilic aromatic substitution reactions is crucial for achieving efficient and selective transformations.

For Sonogashira couplings, several parameters can be adjusted to improve the reaction outcome. These include the choice of palladium catalyst and ligand, the copper co-catalyst, the base, the solvent, and the reaction temperature. For example, the use of different phosphine ligands can significantly impact the catalytic activity and stability of the palladium complex. The choice of base is also critical, with amines such as triethylamine and diisopropylethylamine being commonly used. In some cases, copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. The concentration of reactants and the reaction time are also important variables to consider for maximizing the yield.

In the case of nucleophilic aromatic substitution, the optimization of reaction conditions often focuses on the choice of solvent and base, as well as the reaction temperature. The polarity of the solvent can influence the rate of the reaction, and the strength of the base is critical for deprotonating the nucleophile and facilitating the substitution. For challenging substrates, the use of directing groups can enhance the selectivity of the substitution.

Stereocontrol is a key consideration in the synthesis of chiral molecules. While the parent 7H-Dibenz[de,h]anthracen-7-one is an achiral molecule, the introduction of chiral substituents or the creation of a chiral center within the polycyclic framework would necessitate stereocontrolled synthetic methods. For nucleophilic aromatic substitution reactions, stereocontrol can be achieved through the use of chiral nucleophiles or by employing chiral auxiliaries. In such cases, the reaction conditions would need to be carefully optimized to achieve high diastereoselectivity or enantioselectivity. However, for the synthesis of the parent, achiral 7H-Dibenz[de,h]anthracen-7-one, stereocontrol is not a factor.

Reactivity Profiles and Mechanistic Transformations of 7h Dibenz De,h Anthracen 7 One

Fundamental Chemical Reactivity of the Ketone and Aromatic Subunits

The chemical profile of 7H-Dibenz[de,h]anthracen-7-one is dually characterized by the reactivity of its carbonyl group and the properties of its large, fused aromatic system. Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. rsc.org Their extended π-systems confer significant thermodynamic stability. However, this stability does not preclude reactivity; rather, it directs it towards reactions that preserve the aromatic system, such as electrophilic substitution.

The ketone group introduces a site of unsaturation and polarity into the otherwise nonpolar hydrocarbon framework. This carbonyl carbon is electrophilic and thus susceptible to nucleophilic attack. While specific studies on 7H-Dibenz[de,h]anthracen-7-one are not prevalent, the reactivity of the smaller analogue, 7H-Benz[de]anthracen-7-one (benzanthrone), is well-documented and serves as a model. The ketone functionality in such structures can undergo additions by various nucleophiles.

The polycyclic aromatic core, consisting of multiple fused benzene rings, is expected to undergo electrophilic substitution reactions, although the extensive delocalization in such a large system generally reduces reactivity compared to smaller aromatics like benzene. The specific positions of substitution are dictated by the electronic effects of the ketone group and the kinetic and thermodynamic stability of the resulting intermediates. Furthermore, the bay regions of large PAHs can be sites of increased reactivity for certain transformations, such as cycloaddition reactions. rsc.org

Photoreactivity and Photochemical Cascade Mechanisms

The extensive conjugation in 7H-Dibenz[de,h]anthracen-7-one suggests it is a highly photoactive molecule, capable of absorbing light in the UV-visible region and engaging in a variety of photochemical processes.

Primary Photochemical Processes and Excited State Dynamics

Upon absorption of a photon, the molecule is promoted to an electronically excited state. For large polycyclic aromatic ketones, the lowest excited singlet states are typically π–π* in nature. rsc.org From this initial excited singlet state (S₁), the molecule can undergo several de-excitation processes, including fluorescence (radiative decay to the ground state), internal conversion (non-radiative decay to the ground state), or intersystem crossing to a triplet state (T₁).

Studies on the related large polycyclic dye violanthrone provide insight into the potential excited-state dynamics. In solution, violanthrone exhibits a strong ground-state bleach and stimulated emission from the singlet state, with a fluorescence lifetime on the order of nanoseconds. chemrxiv.org It is plausible that 7H-Dibenz[de,h]anthracen-7-one would exhibit similar primary photophysical processes, with its specific absorption and emission wavelengths being dependent on the exact extent of its π-conjugated system. The table below shows representative photophysical data for a functionalized benzanthrone (B145504) derivative, illustrating the typical range of properties for such chromophores.

Table 1: Photophysical Properties of 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Chloroform | 426 | 492 | 66 | 0.35 |

| Acetonitrile | 416 | 511 | 95 | 0.22 |

| Ethanol (B145695) | 426 | 535 | 109 | 0.68 |

Data sourced from studies on a benzanthrone derivative, intended to be illustrative of the properties of this class of compounds. mdpi.com

Intermolecular and Intramolecular Photoreactions

The excited states of polycyclic aromatic ketones can be highly reactive. The triplet state, being longer-lived, is often the key intermediate in photoreactions. Potential reactions include intramolecular cyclizations or rearrangements. Intermolecularly, the excited molecule can act as a photosensitizer, transferring its energy to other molecules, or it can engage in electron transfer processes. For example, studies of violanthrone blended with polymers show evidence of photoinduced electron transfer, leading to the formation of dye anions and polymer cations (polarons) within picoseconds of excitation. aps.org This suggests that 7H-Dibenz[de,h]anthracen-7-one could participate in similar charge-transfer reactions when in the presence of suitable electron donors or acceptors.

Reductive Transformations, including Clar-Type Reactions for PAH Formation

The ketone moiety of 7H-Dibenz[de,h]anthracen-7-one can be targeted by reducing agents. Standard chemical reductions could convert the ketone to a secondary alcohol (7H-Dibenz[de,h]anthracen-7-ol) or, under more forcing conditions, to a methylene group (7-deoxo-7H-Dibenz[de,h]anthracene).

A particularly significant transformation for this class of compounds is the Clar-type reductive aromatization. This reaction, named after Erich Clar, typically involves heating the polycyclic ketone with zinc dust in a molten salt medium. tandfonline.com The process involves reduction of the ketone and subsequent dehydration and rearrangement to form a larger, fully aromatic PAH.

A study on the Clar reaction of 7H-benz[de]anthracen-7-one demonstrated its utility in synthesizing larger, complex PAHs. tandfonline.com This reaction did not produce a single product but rather a mixture of C₃₄H₁₈ isomers. Applying this precedent to 7H-Dibenz[de,h]anthracen-7-one, one would anticipate a reductive coupling and aromatization process, potentially leading to even larger and more complex PAH structures.

Table 2: Major Products from the Clar Reaction of 7H-benz[de]anthracen-7-one

| Product | Yield |

|---|---|

| Tetrabenzo[a,cd,j,lm]perylene | 10.7% |

| Dibenzo[a,cd]naphtho[1,8-jk]perylene | 10.2% |

| Dibenzo[a,cd]naphtho[3,2,1-lm]perylene | 7.4% |

Data from the reinvestigation of the Clar reaction on the smaller analogue, 7H-benz[de]anthracen-7-one. tandfonline.com

Oxidative Reactivity Towards Environmental and Chemical Species

Large PAHs are known to undergo oxidative degradation in the environment, primarily through reactions with atmospheric oxidants. rsc.org As a large, semi-volatile organic compound, 7H-Dibenz[de,h]anthracen-7-one is expected to be predominantly adsorbed onto particulate matter in the atmosphere. wikipedia.org Its atmospheric lifetime and transformation pathways would be governed by heterogeneous reactions.

The primary atmospheric oxidants of concern for PAHs are the hydroxyl radical (•OH), ozone (O₃), and the nitrate radical (NO₃). rsc.org Reactions with these species can lead to a variety of oxygenated products, including quinones, and can also result in the formation of nitro-PAH derivatives in the presence of nitrogen oxides (NOx). The mechanism of •OH radical-initiated oxidation typically involves the addition of the radical to the aromatic system, followed by further reactions that can lead to ring-opening or the formation of stable oxidized products like quinones. rsc.orgnih.gov Given its extended aromatic system, 7H-Dibenz[de,h]anthracen-7-one likely has multiple sites susceptible to oxidative attack.

Substitution and Derivatization Reactions on the Polycyclic Core

The functionalization of the polycyclic core of 7H-Dibenz[de,h]anthracen-7-one would proceed through reactions typical for large aromatic systems. Direct electrophilic substitution, such as nitration or halogenation, would introduce functional groups onto the rings. The regioselectivity of these reactions would be complex, influenced by the directing effects of the ketone and the inherent reactivity of the different positions on the large dibenzanthracene framework.

A more versatile approach to derivatization involves the introduction of a halogen atom, which can then serve as a handle for cross-coupling reactions. Studies on the smaller benzanthrone system have demonstrated the feasibility of this strategy. For instance, 3-bromobenzanthrone (B182157) is a common precursor that undergoes nucleophilic substitution reactions with amines and participates in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. mdpi.commdpi.com It is highly probable that 7H-Dibenz[de,h]anthracen-7-one could be similarly halogenated and subsequently used in a variety of coupling reactions to append different functional moieties, enabling the synthesis of a wide range of derivatives with tailored electronic and photophysical properties.

Spectroscopic Characterization and Photophysical Properties of 7h Dibenz De,h Anthracen 7 One Systems

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of 7H-Dibenz(de,h)anthracen-7-one and its substituted derivatives provide fundamental insights into their electronic structure and photophysical behavior. These properties are highly sensitive to the molecular structure and the surrounding solvent environment.

The lowest excited singlet states of this compound and its derivatives are predominantly of a π–π* nature. This assignment is supported by spectroscopic studies which show that the electronic transitions are characterized by high molar absorptivity. The extended π-conjugated system of the benzanthrone (B145504) core is the primary chromophore responsible for the absorption of light in the visible region. Upon excitation, an electron is promoted from a π bonding orbital to a π* antibonding orbital. In many derivatives, particularly those with electron-donating substituents, this excitation is associated with a significant intramolecular charge transfer (ICT) from the substituent to the electron-accepting carbonyl group of the benzanthrone moiety. This ICT character is a key factor influencing the solvatochromic behavior of these compounds.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, of this compound is highly dependent on the solvent. In alcoholic solutions, the quantum yields are generally higher compared to other solvents. For instance, the fluorescence quantum yield of the parent benzanthrone is significantly higher in methanol (B129727) and ethanol (B145695) than in non-polar solvents like hexane (B92381) or aromatic solvents like benzene. This suggests that specific interactions with protic solvents, such as hydrogen bonding, play a crucial role in enhancing the fluorescence emission.

Recent studies have indicated that in aprotic solvents, a highly efficient intersystem crossing (ISC) process occurs, which transfers most of the singlet population to the triplet manifold, resulting in a low fluorescence quantum yield acs.org. Conversely, in protic solvents, the formation of hydrogen bonds with the carbonyl group of the benzanthrone molecule is believed to suppress this efficient ISC, leading to an increase in the fluorescence quantum yield by as much as two orders of magnitude acs.org. The luminescence behavior of benzanthrone derivatives is also strongly influenced by the nature and position of substituents on the aromatic core.

Table 1: Fluorescence Quantum Yields of this compound in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|

| Hexane | 0.003 |

| Benzene | 0.004 |

| Methanol | 0.030 |

| Ethanol | 0.032 |

Data sourced from scientific literature.

The spectroscopic properties of this compound and its derivatives exhibit significant solvatochromism, meaning their absorption and emission maxima shift with changes in solvent polarity. Typically, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is indicative of a larger dipole moment in the excited state compared to the ground state, a characteristic feature of molecules undergoing intramolecular charge transfer upon excitation.

For instance, in substituted benzanthrones, the emission maxima can shift by over 100 nm from non-polar to polar environments. This pronounced solvatochromism makes these compounds promising candidates for applications as fluorescent probes to determine the polarity of their microenvironment. The effect of the solvent on the absorption spectra is generally less pronounced than on the fluorescence spectra.

Table 2: Spectroscopic Data for a Representative Derivative, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, in Various Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Hexane | 416 | 497 | 81 |

| Toluene | 420 | 506 | 86 |

| Chloroform | 421 | 492 | 71 |

| Ethyl acetate | 417 | 511 | 94 |

| Acetonitrile | 417 | 512 | 95 |

| Ethanol | 426 | 535 | 109 |

This data for a derivative illustrates the typical solvatochromic effects observed in benzanthrone systems.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopic techniques are essential for elucidating the dynamics of the excited states of this compound, including the processes of intersystem crossing and the characterization of the triplet state.

Detailed experimental data from nanosecond and microsecond flash photolysis studies specifically for the parent this compound are not extensively available in the reviewed literature. However, recent research on the photophysics of benzanthrone suggests that the intersystem crossing from the initially excited singlet state to the triplet state is an exceedingly facile and ultrafast process, particularly in aprotic solvents acs.orgacs.org. This rapid ISC may occur on a picosecond timescale, which would make the direct observation of the triplet state by nanosecond flash photolysis challenging, as the triplet state would be populated before the nanosecond laser pulse has ended. The efficiency of this ISC is thought to be a primary reason for the low fluorescence quantum yields observed in non-hydrogen-bonding solvents acs.org.

While direct characterization of the triplet excited state of this compound via nanosecond transient absorption spectroscopy is not well-documented, its formation is inferred from the high efficiency of intersystem crossing acs.org. In protic solvents, where ISC is suppressed, the triplet yield is expected to be lower. Theoretical calculations and indirect evidence suggest that the triplet state in benzanthrone is a significant intermediate in its photochemistry.

Studies on the quenching of the triplet state would provide valuable information about its reactivity. For example, the interaction with molecular oxygen is a common quenching pathway for triplet states, leading to the formation of singlet oxygen. The quantum yield of singlet oxygen production for benzanthrone in aerated ethanol has been reported to be high, which indirectly supports the efficient formation of a triplet state that can transfer its energy to oxygen. Further studies are required to directly observe the triplet state of this compound and to determine its lifetime and quenching rate constants with various quenchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including complex polycyclic aromatic ketones like 7H-Dibenz[de,h]anthracen-7-one. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established. uobasrah.edu.iq

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms in the aromatic rings and the carbonyl group (C=O) of benzanthrone derivatives resonate at characteristic chemical shifts. Aromatic carbons typically appear in the δ 120-150 ppm range, while the carbonyl carbon is significantly deshielded and appears further downfield, often above δ 180 ppm. The structure of synthesized benzanthrone derivatives is often confirmed using both ¹H and ¹³C NMR spectroscopy. mdpi.comresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Aromatic Ketone Scaffolds

| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 9.0 |

| Aliphatic Protons (next to N) | 2.7 - 3.2 | |

| ¹³C | Aromatic Carbons (Ar-C) | 120 - 150 |

| Carbonyl Carbon (C=O) | > 180 |

Note: This table provides typical chemical shift ranges based on related aromatic and benzanthrone structures. Specific values for 7H-Dibenz[de,h]anthracen-7-one may vary.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying molecules or molecular fragments with unpaired electrons. uni-frankfurt.denih.gov Aromatic ketones, including 7H-Dibenz[de,h]anthracen-7-one, can be converted into radical anions (ketyl radicals) through chemical or electrochemical reduction. ESR spectroscopy provides detailed information about the electronic structure and distribution of the unpaired electron within these radical species. nih.gov

An ESR spectrum is characterized by its g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). nih.gov

The most valuable information from an ESR spectrum often comes from the hyperfine structure, which arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H or ¹³C). uni-frankfurt.de The number of lines, their splitting pattern, and the magnitude of the hyperfine coupling constants (hfc's) reveal the extent to which the unpaired electron is delocalized over the molecule's π-system. By analyzing the hfc's for the various protons in the 7H-Dibenz[de,h]anthracen-7-one radical anion, one can map the spin density distribution across the aromatic framework, providing a rigorous test for molecular orbital calculations. The study of radical intermediates is crucial for understanding reaction mechanisms, such as in oxidation processes of polycyclic aromatic hydrocarbons. nih.gov

Table 2: Key Parameters in ESR Spectroscopy of Radical Species

| Parameter | Symbol | Information Provided |

|---|---|---|

| g-factor | g | Characterizes the electronic environment of the unpaired electron. |

| Hyperfine Coupling Constant | a | Measures the strength of interaction between the unpaired electron and a magnetic nucleus; indicates spin density distribution. |

Photoelectron Spectroscopy of Aromatic Ketones

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a sample when it is irradiated with high-energy photons, providing insight into the electronic structure of the material. libretexts.org Depending on the energy of the photon source, PES is categorized into X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS). caltech.edu Data from photoelectron spectroscopy studies on the related compound 7H-Benz[de]anthracen-7-one are available in public databases. nist.govnist.govnist.gov

XPS utilizes soft X-rays to ionize core-level electrons. libretexts.org The binding energies of these core electrons are characteristic of the element and its chemical state (oxidation state and local bonding environment). For 7H-Dibenz[de,h]anthracen-7-one, XPS can distinguish between the carbon atoms in the aromatic rings and the carbon atom of the carbonyl group due to the "chemical shift" induced by the different electronic environments. arxiv.org Similarly, the oxygen 1s peak provides information about the carbonyl group. XPS is therefore a powerful tool for confirming elemental composition and identifying functional groups. caltech.edu

UPS employs vacuum UV radiation, which has lower energy and primarily ionizes valence electrons. libretexts.orgthermofisher.com The resulting UPS spectrum provides a map of the density of states of the occupied molecular orbitals. For aromatic ketones, the UPS spectrum reveals the energy levels of the π-orbitals of the aromatic system and the non-bonding orbitals localized on the carbonyl oxygen. This information is fundamental for understanding the molecule's photophysical properties, such as its absorption and emission characteristics, as these are governed by transitions between these valence orbitals. thermofisher.com

Table 3: Comparison of XPS and UPS for Aromatic Ketone Analysis

| Technique | Radiation Source | Ejected Electrons | Information Obtained |

|---|---|---|---|

| XPS | X-rays (e.g., Al Kα, Mg Kα) | Core-level | Elemental composition, chemical states, functional groups |

| UPS | UV (e.g., He I, He II) | Valence-level | Molecular orbital energy levels, valence band structure |

Computational and Theoretical Investigations of 7h Dibenz De,h Anthracen 7 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron distribution, and energy levels.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to study PAHs. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally more efficient alternative, calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.

These methodologies are frequently applied to:

Optimize the molecular geometry to find the most stable three-dimensional structure.

Calculate thermodynamic properties such as the enthalpy of formation.

Determine electronic properties like ionization potential and electron affinity.

Simulate vibrational spectra (e.g., IR and Raman) to aid in experimental characterization.

For example, DFT calculations have been successfully employed to investigate the reaction mechanisms of related complex aromatic systems, providing deep mechanistic insights into their chemical transformations researchgate.net. Similarly, DFT has been used to understand the noncovalent intermolecular interactions between deposit control additives and PAH surfaces, which is crucial for developing advanced fuel formulations nih.gov.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and is key to understanding the photophysical properties of aromatic compounds. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic transitions and reactivity.

Analysis of these orbitals helps to explain:

UV-Vis Absorption: Electronic transitions from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO) upon absorption of light. The energy of these transitions dictates the absorption wavelength.

Fluorescence: The emission of light as the molecule relaxes from an excited electronic state back to the ground state.

Reactivity: The shapes and energies of the frontier orbitals (HOMO and LUMO) indicate the likely sites for electrophilic and nucleophilic attack.

Studies on derivatives of the closely related 7H-benzo[de]anthracen-7-one (benzanthrone) show that their absorption and fluorescence properties are highly dependent on substituents and the solvent environment mdpi.commdpi.com. These experimental observations are rationalized through MO analysis, which explains how different groups alter the electronic distribution and energy levels of the π-conjugated system mdpi.com.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For large, rigid, and largely planar molecules like 7H-Dibenz[de,h]anthracen-7-one, the analysis focuses on deviations from planarity caused by intramolecular steric repulsions.

Even in a fused ring system, steric hindrance between hydrogen atoms in crowded regions (so-called "bay" or "fjord" regions) can force the aromatic plane to distort. Computational methods can quantify the degree of this distortion and the associated strain energy. X-ray crystallography studies on substituted benzanthrone (B145504) derivatives have characterized the planarity of the core aromatic system and determined the dihedral angles between the core and its substituents, providing experimental validation for computational models of steric interactions mdpi.com. These analyses are crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as intercalating with DNA.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Polycyclic Aromatic Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property.

Many PAHs and their derivatives are known to be mutagenic and carcinogenic, often requiring metabolic activation to exert their toxic effects nih.govacademicjournals.org. QSAR models are valuable in silico tools for predicting the mutagenicity of these compounds, allowing for risk assessment and prioritization of chemicals for further testing tandfonline.comresearchgate.net.

The development of a QSAR model for predicting mutagenicity typically involves these steps:

Data Set Compilation: A diverse set of PAHs with experimentally determined mutagenicity data is assembled. For instance, one study modeled a set of 70 oxo-, nitro-, and unsubstituted PAHs tandfonline.comresearchgate.net.

Descriptor Calculation: A large number of theoretical molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topology, geometry, and electronic properties nih.gov.

Model Generation and Validation: Statistical methods, such as k-Nearest Neighbour (k-NN) or Classification and Regression Tree (CART), are used to build a model that correlates a selection of the most relevant descriptors with the observed mutagenic activity. The model's predictive power is then rigorously validated using both internal and external validation techniques tandfonline.comresearchgate.net.

While it is not confirmed whether 7H-Dibenz[de,h]anthracen-7-one was included in published QSAR studies, these models are designed to predict the properties of compounds within their chemical domain. The classification of PAHs based on a few theoretical molecular descriptors can provide a preliminary assessment of their potential human health risk researchgate.net.

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Topological | Wiener Index (W) | Based on the distances between all pairs of atoms in the molecular graph; relates to molecular size and branching nih.gov. |

| Constitutional | Number of Rings | A simple count of the aromatic rings in the structure. |

| Quantum-Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Quantum-Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Shape Indices | Kappa Indices | Describe different aspects of molecular shape, such as linearity and branching nih.gov. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior of molecules and their interactions with their environment.

For PAHs like 7H-Dibenz[de,h]anthracen-7-one, MD simulations are used to study crucial intermolecular processes, including:

Aggregation and Clustering: PAHs exhibit strong noncovalent interactions, particularly van der Waals forces and π-π stacking, which can cause them to aggregate. MD simulations can model this clustering behavior, which is a key step in soot inception at high temperatures cam.ac.uk.

Interaction with Biological Systems: Simulations can reveal how PAHs interact with and partition into biological structures like lipid bilayers, which form cell membranes. Studies on the related compound dibenz[a,h]anthracene (B1670416) have used MD to investigate its interactions with lung surfactant phospholipid bilayers, providing insight into its biological transport and effects nih.gov.

Solvation and Partitioning: MD can be used to calculate the free energy of transferring a molecule between different environments, such as from water to an organic solvent or a soot particle, helping to predict its environmental fate.

These simulations rely on accurate force fields, which define the potential energy of the system and the forces between atoms. For PAHs, it is crucial that these force fields accurately describe the noncovalent interactions that govern their physical behavior cam.ac.uk.

Prediction of Spectroscopic Parameters and Reactivity Indices

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like 7H-Dibenz(de,h)anthracen-7-one, also known as benzanthrone. Through theoretical calculations, researchers can predict a variety of spectroscopic and reactivity parameters, offering insights that complement experimental findings. While comprehensive computational studies specifically detailing the predicted spectroscopic and reactivity data for the parent this compound are not extensively available in the public domain, the methodologies for such predictions are well-established. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for calculating the electronic structure and properties of aromatic compounds.

These computational methods can be employed to predict key spectroscopic features. For instance, theoretical calculations can estimate the ultraviolet-visible (UV-Vis) absorption spectra, providing the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, aiding in the assignment of experimental spectral bands to specific molecular vibrations. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei can be predicted, which is invaluable for structural elucidation.

In addition to spectroscopic parameters, computational models are instrumental in determining a range of reactivity indices that shed light on the chemical behavior of a molecule. A cornerstone of this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's reactivity, kinetic stability, and electronic transport properties.

The following tables illustrate the types of data that would be generated from such computational studies. The values presented are hypothetical and serve as a template for the kind of detailed research findings that would be expected from a dedicated computational analysis of this compound.

Table 1: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value |

| UV-Vis Spectroscopy | |

| λmax (nm) | Data not available |

| Oscillator Strength (f) | Data not available |

| ¹H NMR Spectroscopy | |

| Chemical Shift (δ, ppm) | Data not available |

| ¹³C NMR Spectroscopy | |

| Chemical Shift (δ, ppm) | Data not available |

| IR Spectroscopy | |

| C=O Stretch (cm⁻¹) | Data not available |

| C-H Stretch (cm⁻¹) | Data not available |

Table 2: Predicted Reactivity Indices for this compound

| Parameter | Symbol | Formula | Predicted Value |

| FMO Energies | |||

| Highest Occupied MO (HOMO) | E_HOMO | Data not available | |

| Lowest Unoccupied MO (LUMO) | E_LUMO | Data not available | |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | Data not available |

| Global Reactivity Descriptors | |||

| Ionization Potential | IP | -E_HOMO | Data not available |

| Electron Affinity | EA | -E_LUMO | Data not available |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | Data not available |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Data not available |

| Global Electrophilicity Index | ω | χ² / (2η) | Data not available |

Environmental Occurrence, Transport, and Mechanistic Degradation of 7h Dibenz De,h Anthracen 7 One

Anthropogenic and Natural Formation Processes in the Environment

The formation of 7H-Dibenz[de,h]anthracen-7-one in the environment is primarily linked to anthropogenic activities, with some potential for natural formation.

Formation during Incomplete Combustion of Organic Matter

Polycyclic aromatic hydrocarbons and their ketone derivatives are unavoidable byproducts of the incomplete combustion of organic materials. semanticscholar.org This process is a major source of these compounds in the environment. The formation of 7H-Dibenz[de,h]anthracen-7-one is expected from both natural and man-made combustion events.

Key Combustion Sources:

Industrial Processes: Emissions from industrial activities that involve the high-temperature processing of fossil fuels.

Residential Heating: The burning of wood, coal, and biomass for domestic heating.

Vehicle Emissions: Exhaust from gasoline and diesel engines.

Waste Incineration: The burning of municipal and industrial waste.

Natural Fires: Forest and prairie fires can also release significant quantities of PAHs and their derivatives into the atmosphere.

During combustion, complex chemical reactions occur, leading to the formation of stable aromatic structures. The subsequent oxidation of the parent PAH, Dibenz[a,h]anthracene (B1670416), can lead to the formation of 7H-Dibenz[de,h]anthracen-7-one.

Industrial Byproducts and Releases

Beyond its formation as a combustion byproduct, 7H-Dibenz[de,h]anthracen-7-one may also be released into the environment as a result of specific industrial activities. The synthesis of dyes and pigments can involve large polycyclic aromatic structures, and related compounds such as 7H-benz[de]anthracen-7-one are used in this industry. epa.gov

Potential Industrial Sources:

Dye and Pigment Manufacturing: The production of certain classes of dyes involves intermediates that are structurally similar to 7H-Dibenz[de,h]anthracen-7-one. epa.gov

Coal Tar and Petroleum Refining: These industrial processes handle large volumes of materials rich in PAHs, and their processing can lead to the formation and release of PAKs.

Chemical Synthesis: The use of large aromatic compounds as starting materials or intermediates in the chemical industry could be a source.

Environmental Distribution and Atmospheric Transport Phenomena

Once released into the environment, 7H-Dibenz[de,h]anthracen-7-one is subject to various transport and partitioning processes that determine its distribution across different environmental compartments.

Association with Particulate Matter and Long-Range Atmospheric Transport

Due to their low volatility, high-molecular-weight PAHs and PAKs are predominantly associated with atmospheric particulate matter. semanticscholar.org This association is a key factor in their environmental fate, as it facilitates their long-range atmospheric transport.

The transport process can be summarized as follows:

Emission and Sorption: Following their formation, these compounds adsorb onto the surface of airborne particles.

Atmospheric Residence: The lifetime of these particles in the atmosphere can range from days to weeks, allowing for transport over thousands of kilometers. mit.edu

Deposition: The particles are eventually removed from the atmosphere through wet deposition (rain and snow) or dry deposition.

This long-range transport means that compounds like 7H-Dibenz[de,h]anthracen-7-one can be found in remote ecosystems such as the Arctic, far from their original sources. acs.orgnih.gov

Table 1: Atmospheric Concentrations of Selected PAHs in Remote Locations

| Compound | Location | Concentration Range (ng/m³) |

| Phenanthrene (B1679779) | Arctic | 0.1 - 1.0 |

| Pyrene | Arctic | 0.05 - 0.5 |

| Benzo[a]pyrene | Arctic | 0.01 - 0.1 |

This table presents illustrative data for well-studied PAHs to demonstrate the presence of combustion-derived pollutants in remote areas due to long-range atmospheric transport. Specific data for 7H-Dibenz[de,h]anthracen-7-one is not available.

Sorption to Sediment and Soil Organic Matter

Upon deposition, the fate of 7H-Dibenz[de,h]anthracen-7-one is largely governed by its interaction with soil and sediment. As a hydrophobic compound, it has a strong tendency to sorb to organic matter in these matrices. nih.gov

Key Factors Influencing Sorption:

Organic Carbon Content: Soils and sediments with higher organic carbon content exhibit a greater capacity for sorbing hydrophobic compounds.

Black Carbon: A significant fraction of the sorption of PAHs in some soils and sediments can be attributed to black carbon (soot), which has a very high affinity for these compounds. researchgate.net

Compound Properties: The large size and planarity of the 7H-Dibenz[de,h]anthracen-7-one molecule contribute to its strong sorption.

This strong sorption has several environmental implications:

Reduced Bioavailability: Sorption to soil and sediment particles can reduce the availability of the compound to be taken up by organisms. nih.gov

Increased Persistence: By being sequestered in soil and sediment, the compound is protected from degradation, leading to a longer environmental half-life.

Accumulation in Sediments: Over time, this can lead to the accumulation of these compounds in the sediments of lakes, rivers, and oceans, creating a long-term reservoir of contamination.

Table 2: Organic Carbon-Water Partitioning Coefficients (Koc) for Selected PAHs

| Compound | Log Koc (L/kg) |

| Phenanthrene | 4.1 - 4.6 |

| Pyrene | 4.8 - 5.2 |

| Benzo[a]pyrene | 5.9 - 6.5 |

| Dibenz[a,h]anthracene | 6.7 - 7.3 |

This table provides representative Koc values for a range of PAHs. It is expected that 7H-Dibenz[de,h]anthracen-7-one, being a large and hydrophobic molecule, would have a high Koc value, indicating strong sorption to organic matter.

Mechanistic Pathways of Environmental Transformation

In the environment, 7H-Dibenz[de,h]anthracen-7-one can be transformed through biotic and abiotic processes, although its large, complex structure makes it generally resistant to degradation.

Microbial Degradation:

A variety of microorganisms, including bacteria and fungi, have been shown to degrade PAHs. pjoes.com The initial step in the bacterial degradation of large PAHs typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them more susceptible to ring cleavage. frontiersin.org

Fungi, particularly white-rot fungi, utilize extracellular enzymes such as lignin peroxidases and manganese peroxidases to initiate the degradation of complex organic molecules like PAHs. researchgate.net While specific pathways for 7H-Dibenz[de,h]anthracen-7-one have not been elucidated, it is likely that its degradation would proceed through similar enzymatic attacks.

However, the rate of microbial degradation of large PAHs is often slow, and they can persist in the environment for long periods. nih.gov

Photodegradation:

PAHs and their derivatives can also be degraded by photolysis, particularly when they are adsorbed on surfaces exposed to sunlight. The energy from sunlight can lead to the oxidation and breakdown of the aromatic structure. The presence of the ketone group in 7H-Dibenz[de,h]anthracen-7-one may influence its photochemical behavior compared to its parent PAH.

Abiotic Photodegradation Mechanisms in Environmental Media

Comprehensive studies on the photodegradation of 7H-Dibenz(de,h)anthracen-7-one are required. Such research would need to investigate its breakdown in various environmental compartments, such as water, soil, and air, when exposed to sunlight. Key areas of investigation would include:

Photodegradation rates: Determining the half-life of the compound under different light intensities and in various media.

Transformation products: Identifying the chemical structures of the byproducts formed during photodegradation.

Influence of environmental factors: Understanding how factors like pH, temperature, and the presence of other organic matter affect the rate and pathways of photodegradation.

Without such dedicated studies, no data tables or detailed research findings on the abiotic photodegradation of this compound can be presented.

Biochemical Degradation Processes by Microbial Communities

Information regarding the microbial degradation of this compound is essential to understand its persistence in the environment. Research in this area would need to focus on:

Identification of degrading microorganisms: Isolating and identifying specific bacteria, fungi, or algae capable of breaking down the compound.

Metabolic pathways: Elucidating the enzymatic reactions and metabolic pathways involved in the biodegradation process.

Degradation efficiency: Quantifying the extent and rate of degradation by different microbial communities under various environmental conditions.

Formation of metabolites: Characterizing any intermediate or final breakdown products resulting from microbial activity.

Currently, there is no available research that specifically addresses the biochemical degradation of this compound by microbial communities.

Chemical Oxidation and Other Abiotic Remediation Relevant Pathways

To assess potential remediation strategies for environments contaminated with this compound, research into its chemical oxidation and other abiotic degradation pathways is necessary. This would involve:

Reaction with chemical oxidants: Investigating the effectiveness of common chemical oxidants (e.g., ozone, hydrogen peroxide, Fenton's reagent) in degrading the compound.

Identification of oxidation products: Determining the chemical nature of the substances formed upon chemical oxidation.

Kinetics and mechanisms: Studying the reaction rates and underlying chemical mechanisms of these degradation processes.

Other abiotic pathways: Exploring other potential non-biological degradation routes, such as hydrolysis, that might be relevant under specific environmental conditions.

As with the other sections, a lack of specific studies on this compound prevents the presentation of any detailed findings or data on its chemical oxidation and abiotic remediation.

Synthetic Derivatives and Structural Analogs of 7h Dibenz De,h Anthracen 7 One in Chemical Research

Halogenated Dibenzanthronones (e.g., 4,9-Dichloro-, 3-Iodo-, 3,9-Dibromo- derivatives)

Halogenation of the dibenzanthrone (B1683561) core is a common strategy to modulate its properties. The introduction of halogen atoms can influence the molecule's reactivity, crystal packing, and electronic characteristics.

4,9-Dichloro-7H-Dibenz[de,h]anthracen-7-one and 3,9-Dibromo-7H-Dibenz[de,h]anthracen-7-one are two well-studied examples. The dibromo derivative is typically prepared through the bromination of benzanthrone (B145504) in chlorosulfonic acid. These halogenated compounds often serve as key intermediates for the synthesis of more complex structures through nucleophilic substitution or cross-coupling reactions.

The synthesis of 3-Iodo-7H-Dibenz[de,h]anthracen-7-one can be achieved from the corresponding 3-amino derivative via the Sandmeyer reaction. This classic transformation in aromatic chemistry involves the conversion of an amino group into a diazonium salt, which is then displaced by an iodide nucleophile. While copper catalysis is often employed for chloro and bromo derivatives, the reaction with potassium iodide to introduce iodine typically does not require a catalyst. This method allows for the regioselective introduction of iodine, which can be a valuable handle for subsequent carbon-carbon bond-forming reactions.

The synthesis of other chlorinated derivatives, such as 1- and 2-Chloro-7H-benz[de]anthr-7-one , has also been reported. These isomers are not accessible by direct chlorination of benzanthrone. Instead, their synthesis involves a multi-step sequence starting with the nitration of benzanthrone to obtain the corresponding nitrobenzanthrones. The nitro groups are then reduced to amino groups, which are subsequently converted to chloro substituents using the Sandmeyer reaction.

| Compound Name | Molecular Formula | Key Synthetic Method | Noteworthy Research Findings |

|---|---|---|---|

| 4,9-Dichloro-7H-Dibenz[de,h]anthracen-7-one | C17H8Cl2O | Direct chlorination of benzanthrone. | Intermediate for dye synthesis. |

| 3,9-Dibromo-7H-Dibenz[de,h]anthracen-7-one | C17H8Br2O | Bromination in chlorosulfonic acid. | Precursor for nucleophilic substitution reactions. |

| 3-Iodo-7H-Dibenz[de,h]anthracen-7-one | C17H9IO | Sandmeyer reaction of 3-aminobenzanthrone. | Useful for cross-coupling reactions. |

| 1-Chloro-7H-benz[de]anthr-7-one | C17H9ClO | Multi-step synthesis involving nitration, reduction, and Sandmeyer reaction. | Starting material for larger polycyclic aromatic compounds. |

| 2-Chloro-7H-benz[de]anthr-7-one | C17H9ClO | Multi-step synthesis involving nitration, reduction, and Sandmeyer reaction. | Starting material for larger polycyclic aromatic compounds. |

Nitrogen-Containing Heterocyclic Analogs (e.g., Azabenzanthrones, Dibenzo[de,h]quinolinones)

Replacing one or more carbon atoms in the dibenzanthrone skeleton with nitrogen gives rise to aza-analogs with distinct chemical and physical properties. These nitrogen-containing heterocycles are of interest for their potential applications in electronic materials and as biological probes.

The synthesis of Azabenzanthrones can be approached through various ring-closing strategies. For instance, the synthesis of 7-thia-1,4,6,8-tetraazabenzo[de]anthracenes, a complex heterocyclic system, has been reported, showcasing the versatility of building upon related scaffolds. The incorporation of nitrogen atoms can significantly alter the electronic properties and reactivity of the parent molecule.

Dibenzo[de,h]quinolinones represent another important class of nitrogen-containing analogs. Their synthesis can be envisioned from amino-substituted benzanthrones. For example, intramolecular cyclization reactions of suitably functionalized aminobenzanthrones could lead to the formation of the quinolinone ring system. The general principles of quinoline (B57606) synthesis, such as the Skraup synthesis, can provide inspiration for the construction of these more complex heterocyclic structures.

Substituted Dibenzanthronones with Various Functional Groups (e.g., Nitro-, Hydroxy-, Amino-, Sulfide Derivatives)

The introduction of various functional groups onto the dibenzanthrone core allows for fine-tuning of its properties and provides anchor points for further derivatization.

Nitro-dibenzanthronones are typically synthesized by direct nitration of benzanthrone. For example, 3-bromo-9-nitrobenzanthrone is a key intermediate that can be further functionalized. Nucleophilic substitution of the bromine atom in this compound with various amines leads to a range of 3-amino-9-nitrobenzanthrone derivatives.

Hydroxy-dibenzanthronones are another important class of derivatives. For instance, 2-hydroxybenzanthrone (B8578094) compounds can be prepared, and their presence can significantly influence the molecule's acidity and potential for hydrogen bonding, which in turn affects its solubility and crystal packing.

Amino-dibenzanthronones are valuable intermediates and have been explored for their interesting photophysical properties. For example, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one has been synthesized via a bromine atom nucleophilic substitution reaction and exhibits fluorescence. These amino derivatives can be further modified, for instance, through condensation reactions to form Schiff bases, which can then be reduced to secondary amines.

Sulfide derivatives of dibenzanthrone can be prepared through various methods for C-S bond formation. While specific examples directly on the dibenzanthrone core are less common in readily available literature, general methods such as the reaction of halo-dibenzanthronones with thiols or the use of Sandmeyer-type reactions with thiols on amino-dibenzanthronones are plausible synthetic routes.

| Functional Group | Example Derivative | General Synthetic Approach | Key Research Finding |

|---|---|---|---|

| Nitro | 3-Bromo-9-nitrobenzanthrone | Direct nitration of 3-bromobenzanthrone (B182157). | Versatile intermediate for nucleophilic substitution. |

| Hydroxy | 2-Hydroxybenzanthrone | Specific synthetic methods for introduction of the hydroxyl group. | Potential for hydrogen bonding and altered solubility. |

| Amino | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | Nucleophilic substitution of a halogenated precursor. | Exhibits fluorescent properties. |

| Sulfide | Arylthio-dibenzanthrone | Reaction of halo-dibenzanthronones with thiols. | Modifies electronic properties of the core. |

| Alkynyl | 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Sonogashira coupling of 3-bromobenzanthrone. | Shows fluorescent properties with a high quantum yield in certain solvents. |

Fused Polycyclic Aromatic Systems Derived from 7H-Dibenz[de,h]anthracen-7-one Precursors

7H-Dibenz[de,h]anthracen-7-one can serve as a building block for the synthesis of even larger, more complex fused polycyclic aromatic systems. These extended π-systems are of great interest in the field of materials science for applications in organic electronics.

One common strategy to create fused systems is through photocyclization reactions . For example, derivatives of stilbene, which contains a C=C double bond connecting two aromatic rings, can undergo intramolecular cyclization upon irradiation with UV light to form phenanthrenes and helicenes. A similar approach could be envisioned for appropriately substituted dibenzanthrone derivatives, where a pendant group undergoes photocyclization with the dibenzanthrone core to form a new fused ring.

Another approach involves intramolecular cyclization of specifically designed precursors. For instance, the synthesis of dibenzo[a,h]anthracene derivatives can be achieved through various methods, including the cyclization of lactone derivatives or tandem radical cyclizations. These strategies could be adapted to use dibenzanthrone as a starting platform, leading to novel and complex fused aromatic structures with unique electronic and photophysical properties.

Advanced Research Applications in Materials Science and Biomedical Imaging

Development of Optoelectronic Materials Based on Dibenzanthrone (B1683561) Scaffolds

The extended π-conjugated system of the dibenzanthrone core is fundamental to its application in optoelectronics. Benzanthrone (B145504) dyes are recognized as organic luminophores with excellent optoelectronic properties. researchgate.net By chemically modifying this core, researchers can fine-tune the electronic and optical characteristics of the resulting materials, making them suitable for use as organic semiconductors. eurekaselect.combeilstein-journals.org

Derivatives of violanthrone, a related and more extended aromatic ketone, have been synthesized and investigated as p-type semiconductors. beilstein-journals.org The introduction of electron-deficient dicyanomethylene groups to the violanthrone framework significantly enhances optical absorption and results in materials with low HOMO-LUMO gaps (around 1.25 eV). beilstein-journals.org The charge transport properties of these materials are highly dependent on the molecular structure, particularly the nature of attached solubilizing alkyl groups. For instance, derivatives with linear alkyl chains tend to exhibit higher hole mobilities compared to those with branched chains, which can disrupt the solid-state packing and hinder π-π stacking interactions necessary for efficient charge hopping. beilstein-journals.org One study demonstrated a 60-fold improvement in mobility for a violanthrone derivative functionalized with dicyanomethylene groups compared to its precursor. beilstein-journals.org These findings underscore the potential of molecular tailoring of the dibenzanthrone scaffold to create high-performance organic semiconductors for devices like organic field-effect transistors (OFETs). beilstein-journals.org

| Derivative Class | Key Structural Feature | Observed Property | Potential Application |

|---|---|---|---|

| Dicyanomethylene-functionalised Violanthrones | Electron-deficient dicyanomethylene groups | Low HOMO-LUMO gap (~1.25 eV), p-type semiconductivity, hole mobilities up to 1.0 x 10-2 cm2 V-1 s-1. beilstein-journals.org | Organic Field-Effect Transistors (OFETs). beilstein-journals.org |

| 3-Substituted Benzanthrones | Functionalization at the C-3 position | Tunable fluorescence, high photostability. eurekaselect.com | Organic semiconductors for flexible electronics. eurekaselect.com |

| Perylenediimide-benzanthrone Dyads | Donor-acceptor architecture | Nonlinear optical (NLO) properties. researchgate.net | Laser technology, optical communications. researchgate.net |

Integration into Liquid Crystal Systems for Display Technologies

The application of dibenzanthrone derivatives extends to liquid crystal displays (LCDs), where they can be used as dichroic dyes. electronicsandbooks.comresearchgate.net In a typical twisted nematic (TN) or super-twisted nematic (STN) LCD, an electric field is used to reorient liquid crystal (LC) molecules, which in turn modulates the passage of polarized light. wikipedia.orgbeilstein-journals.org Introducing dichroic dyes, which absorb light differently depending on their orientation relative to the polarization of the light, can create color displays.

Researchers have studied the behavior of fluorescent 3-oxy benzanthrone derivatives in nematic liquid crystal hosts. researchgate.net These studies investigate critical parameters such as the influence of the dye on the phase transition temperatures of the LC, the electro-optical properties of the dye/LC system, and the orientational order of the dye molecules within the LC matrix. researchgate.net The order parameter, a measure of how well the dye molecules align with the LC director, is crucial for achieving high contrast in a display. The elongated, rigid structure of the benzanthrone core facilitates good alignment within the host, making these dyes promising candidates for display applications. electronicsandbooks.comresearchgate.net

| Parameter | Description | Relevance to Display Technology |

|---|---|---|

| Dichroism (D(λ)) | The property of a substance in which it exhibits different absorption coefficients for light polarized in different directions. researchgate.net | Essential for the guest-host effect in LCDs, enabling color generation and contrast. |

| Orientational Order Parameter (S) | A measure of the degree of alignment of the dye molecules with the liquid crystal director. researchgate.net | A high order parameter is necessary for high contrast ratios in the display. |

| Phase Transition Temperature | The temperatures at which the liquid crystal changes between its different phases (e.g., solid, nematic, isotropic). | The addition of a dye should not significantly alter the operational temperature range of the liquid crystal mixture. researchgate.net |

Design and Application in Fluorescence-Based Sensing Technologies

The sensitivity of the fluorescence emission of benzanthrone derivatives to their local microenvironment makes them excellent candidates for chemical sensors. electronicsandbooks.commdpi.comkarazin.ua The core principle often involves a donor-π-acceptor architecture, where the benzanthrone core acts as the fluorophore and is functionalized with specific receptor groups that can interact with an analyte. mdpi.com This interaction modulates the internal charge transfer (ICT) characteristics of the molecule, leading to a detectable change in the fluorescence signal, such as a shift in wavelength (solvatochromism), a change in intensity ("on-off" switching), or a variation in quantum yield. electronicsandbooks.commdpi.commdpi.com

For example, a water-soluble benzanthrone derivative functionalized with a pyridinium chloride group has been developed as a fluorescent pH sensor. electronicsandbooks.com In this system, the protonation and deprotonation of an amide group linking the fluorophore and the receptor alters the electron-donating properties of a nitrogen atom, which in turn "switches" the fluorescence emission in response to pH changes. electronicsandbooks.com Similarly, other benzanthrone derivatives have been designed to detect heavy metal ions like Cu²⁺, Zn²⁺, Pb²⁺, and Ni²⁺. karazin.ua The binding of these metal ions to the dye leads to characteristic spectral changes, such as fluorescence quenching or the appearance of new emission bands, allowing for their detection. karazin.ua

| Sensor Target | Benzanthrone Derivative Structure | Sensing Mechanism | Observed Signal |

|---|---|---|---|

| pH | 1-[(7-Oxo-7H-benzo[de]anthracen-3-ylcarbamoyl)- methyl]-pyridinium chloride. electronicsandbooks.com | Analyte-induced change in Internal Charge Transfer (ICT) via protonation/deprotonation of an amide receptor. electronicsandbooks.com | "On-off" switching of fluorescence as a function of pH. electronicsandbooks.com |

| Heavy Metal Ions (e.g., Cu²⁺, Zn²⁺) | Benzanthrone derivative ABM. karazin.ua | Formation of metal-ligand charge-transfer complexes. karazin.ua | Quenching of 690 nm emission band and appearance of a new band at 560 nm. karazin.ua |

| Solvent Polarity | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. mdpi.com | Solvatochromism due to changes in excited state stabilization by the solvent. mdpi.com | Bathochromic (red) shift of emission maximum from 537 nm (hexane) to 664 nm (ethanol). mdpi.com |

Explorations in Biomedical Imaging Probes and Contrast Agents (focus on chemical design principles)

The design of effective biomedical imaging probes based on dibenzanthrone scaffolds hinges on key chemical principles that impart specificity, favorable photophysical properties, and biocompatibility. The core benzanthrone structure serves as a robust fluorophore, and its chemical modification is central to its function as a probe. researchgate.net

One primary design principle is the introduction of lipophilic or charged moieties to control the probe's localization within biological systems. Many benzanthrone derivatives are inherently lipophilic, allowing them to intercalate into cellular membranes, making them useful for visualizing lipids and membrane structures. researchgate.net For instance, amidinobenzanthrone derivatives have shown potential as probes for lipids and proteins. researchgate.net

A second principle is the conjugation of the benzanthrone fluorophore to a specific targeting molecule. This rational design approach links the imaging agent to a ligand that has a high affinity for a particular biological target, such as a receptor or enzyme. nih.gov While specific examples for dibenzanthrone are emerging, the general strategy involves creating conjugates where the dibenzanthrone unit acts as the reporter.